Violanthrone

Beschreibung

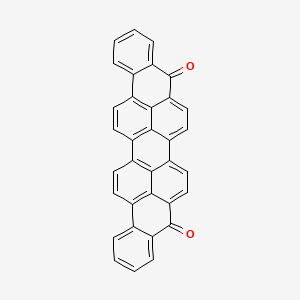

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,22,24,26,28(32),29,33-hexadecaene-12,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-22-12-10-20-18-6-2-4-8-26(18)34(36)28-16-14-24(30(22)32(20)28)23-13-15-27(33)31(19)29(21)23/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSGNOMLAIJTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=CC=CC=C9C8=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H16O2 | |

| Record name | VAT BLUE 20 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026281 | |

| Record name | Vat Blue 20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vat blue 20 is a bluish-black to black powder. (NTP, 1992), Dry Powder | |

| Record name | VAT BLUE 20 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | VAT BLUE 20 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

116-71-2, 475-50-3, 57455-86-4 | |

| Record name | VAT BLUE 20 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Violanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Violanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vat Blue 20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Violanthrene-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinaphtho(1,2,3-cd:3',2',1'-lm)perylene-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIOLANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH1DQP6QPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

914 to 923 °F (decomposes) (NTP, 1992) | |

| Record name | VAT BLUE 20 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Synthesis of Violanthrone from Benzanthrone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of violanthrone from benzanthrone (B145504), a critical transformation in the production of vat dyes and a subject of interest in materials science. This document provides a thorough examination of the reaction mechanism, detailed experimental protocols for the synthesis of its key isomers, and a comparative analysis of the reaction outcomes under varied conditions.

Introduction

This compound, also known as dibenzanthrone, is a large polycyclic aromatic hydrocarbon and a prominent member of the anthraquinone (B42736) dye family. Its synthesis from benzanthrone is a classic example of oxidative dimerization, typically achieved through a process known as alkali fusion. The reaction conditions, particularly temperature and the composition of the alkaline medium, play a crucial role in directing the regioselectivity of the coupling, leading to the formation of different structural isomers, primarily this compound A (VOA) and this compound B (VOB). Understanding and controlling this isomeric distribution is paramount for achieving desired tinctorial properties in the final dye product.

Reaction Mechanism: Oxidative Dimerization

The conversion of benzanthrone to this compound proceeds via an oxidative coupling mechanism. The process is initiated by the deprotonation of benzanthrone by a strong base, typically potassium hydroxide (B78521) (KOH) or a eutectic mixture of sodium hydroxide (NaOH) and KOH, to form a resonance-stabilized carbanion. This is followed by the oxidative coupling of two benzanthrone molecules. An oxidizing agent, such as sodium chlorate, may be employed to facilitate this step.[1]

The generally accepted mechanism involves the following key steps:

-

Deprotonation: The strong alkali abstracts a proton from the benzanthrone molecule, leading to the formation of a nucleophilic carbanion.

-

Oxidative Coupling: Two molecules of the benzanthrone carbanion undergo a coupling reaction to form a bianthrone (B1198128) intermediate. This step involves the removal of two electrons and two protons.

-

Intramolecular Cyclization and Dehydrogenation: The bianthrone intermediate undergoes intramolecular cyclization followed by dehydrogenation (oxidation) to yield the final planar and highly conjugated this compound structure.

The regiochemistry of the initial coupling is highly dependent on the reaction temperature.

Experimental Protocols

The synthesis of this compound from benzanthrone can be directed to selectively favor the formation of either this compound A (high-temperature fusion) or this compound B (low-temperature alcoholic fusion).

Synthesis of this compound A (VOA) via High-Temperature Alkali Fusion

This method typically yields this compound A as the major product.

Protocol:

-

A eutectic mixture of potassium hydroxide and sodium hydroxide is prepared in a high-temperature reactor equipped with a mechanical stirrer.

-

The alkali mixture is heated to a molten state, typically in the range of 200-240°C.

-

Benzanthrone is gradually added to the molten alkali with vigorous stirring.

-

An oxidizing agent, such as sodium nitrate (B79036) or manganese dioxide, can be added to the reaction mixture to facilitate the oxidative coupling.

-

The reaction is maintained at the elevated temperature for a specified period, typically 1-2 hours, until the conversion is complete.

-

The reaction mass is then cooled and quenched by careful addition to a large volume of water.

-

The precipitated crude this compound is collected by filtration, washed with hot water to remove residual alkali, and then with a dilute acid solution.

-

The product is dried to yield crude this compound A, which can be further purified by vatting and re-oxidation or by recrystallization from a high-boiling solvent like nitrobenzene.

Synthesis of this compound B (VOB) via Low-Temperature Alcoholic Alkali Fusion

This modified procedure, carried out at a lower temperature in the presence of an alcohol, favors the formation of this compound B.[1]

Protocol:

-

Potassium hydroxide is dissolved in a high-boiling alcohol, such as isobutanol or ethylene (B1197577) glycol, in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Benzanthrone is added to the alcoholic alkali solution.

-

The mixture is heated to a lower temperature compared to the high-temperature fusion, typically in the range of 100-140°C.

-

The reaction is maintained at this temperature for several hours with continuous stirring.

-

After the reaction is complete, the mixture is cooled, and the alcohol is removed by steam distillation or vacuum distillation.

-

The remaining aqueous slurry is filtered, and the solid product is washed thoroughly with hot water and then dried.

-

The resulting crude product is predominantly this compound B.

Quantitative Data

The yield and isomeric distribution of this compound are highly sensitive to the reaction conditions. The following table summarizes the expected outcomes based on the synthetic method employed.

| Parameter | High-Temperature Alkali Fusion (for VOA) | Low-Temperature Alcoholic Alkali Fusion (for VOB) |

| Primary Product | This compound A (VOA) | This compound B (VOB) |

| Typical Reaction Temp. | 200-240°C | 100-140°C |

| Alkali System | Eutectic mixture of KOH and NaOH | KOH in an alcoholic solvent |

| Reported Yield of Major Isomer | > 85% | Variable, typically lower than VOA synthesis |

| Key Side Products | Isothis compound A (isoVOA), unreacted benzanthrone | This compound A (VOA), other condensation products |

Note: Yields can vary significantly based on the specific reagents, purity of starting materials, and precise control of reaction parameters.

Visualization of the Synthetic Pathway

The logical progression from the starting material to the final products via the two primary synthetic routes is illustrated below.

References

Unveiling the Solid-State Architecture of Violanthrone: A Technical Guide to its Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structure of violanthrone (dibenzanthrone), a significant polycyclic aromatic hydrocarbon used as a vat dye and a model compound in materials science. This document synthesizes the seminal crystallographic data, details the experimental protocols for its determination, and explores the nature of its molecular packing and intermolecular interactions.

Core Crystallographic Data

The crystal structure of this compound was first elucidated by W. Bolton and H. P. Stadler in 1964.[1] To date, this remains the foundational study, and no further polymorphs of this compound have been reported in the literature, unlike its isomer isothis compound (B85859) which exhibits polymorphism under high pressure.[2] The crystallographic data for this compound are summarized below.

| Parameter | Value | Citation |

| Chemical Formula | C₃₄H₁₆O₂ | [1][3] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁ | [1] |

| Unit Cell Dimensions | a = 15.26 Å | [1] |

| b = 33.60 Å | [1] | |

| c = 3.827 Å | [1] | |

| β = 90.5° | [1] | |

| Molecules per Asymmetric Unit | 2 | [1] |

| Inter-planar Spacing | 3.45 Å | [1] |

Experimental Protocols

The determination of this compound's crystal structure in the mid-20th century was a meticulous process. The experimental workflow, from sample preparation to structure solution, is outlined below.

Sample Preparation and Crystal Growth

Commercial samples of this compound were purified by vatting, a common method for vat dyes. Single crystals suitable for X-ray diffraction were obtained through sublimation, a technique that yields high-purity crystals by transitioning the compound from a solid to a gas phase and then back to a solid.

X-ray Diffraction Data Collection

The experimental setup for data collection in that era typically involved a single-crystal X-ray diffractometer, such as a Unicam rotation and oscillation camera.[4]

-

Crystal Mounting: A suitable single crystal was mounted on a glass fiber attached to a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.[5]

-

X-ray Generation: Monochromatic X-rays were generated using an X-ray tube, likely with a copper target, and filtered to isolate the Cu Kα radiation.[5]

-

Data Recording: The diffraction patterns were recorded on photographic film.[4] For the this compound study, equi-inclination Weissenberg photographs were taken to record the intensity data. Multiple film packs were used to capture a wide range of reflection intensities.

-

Intensity Measurement: The intensities of the diffraction spots on the films were measured, often by visual comparison with a calibrated scale or using a densitometer. These intensities were then scaled and corrected for various geometric factors.

Structure Determination and Refinement

The process of solving the crystal structure from the collected diffraction data is a complex analytical task.

-

Space Group Determination: The systematic absences in the diffraction pattern (h0l reflections with l odd and 0k0 reflections with k odd) initially suggested the space group P2₁/c. However, the final structure was determined in the non-centrosymmetric space group P2₁.[1]

-

Structure Solution: The structure was solved using Fourier transform methods. An idealized model of the this compound molecule, assuming stationary point atoms at the corners of regular hexagons, was used to calculate a theoretical Fourier transform. This was then compared with the weighted reciprocal lattice obtained from the experimental data to determine the orientation and position of the molecules in the unit cell.[1]

-

Refinement: The initial structural model was refined using techniques like Fourier synthesis to improve the agreement between the observed and calculated structure factors, ultimately leading to the final atomic coordinates.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis during that period.

Molecular Packing and Intermolecular Interactions

The crystal structure of this compound is characterized by a unique packing arrangement of its planar molecules. The molecules are stacked parallel to each other, with an inter-planar spacing of 3.45 Å, indicative of significant π-π stacking interactions.[1] This type of interaction is common in polycyclic aromatic hydrocarbons and plays a crucial role in their electronic properties, making them relevant for applications in organic electronics.[6][7]

The packing motif was described by Bolton and Stadler as "alternations of stacked ploughshares".[1] This suggests a slipped-stack arrangement where adjacent molecules in a stack are displaced relative to one another, rather than being in a perfect face-to-face co-facial arrangement. This slipped stacking is a common feature in the crystal structures of many organic semiconductors and is influenced by the need to minimize electrostatic repulsion and optimize van der Waals and π-π interactions.[8]

In the this compound crystal, there are two independent molecules per asymmetric unit. The planar molecules are inclined at an angle of 26° to the (001) plane.[1] When viewed down the plane normal, the molecules in both independent stacks exhibit a superposition that resembles the layered structure of graphite.[1] This efficient packing is driven by the strong intermolecular π-π interactions.[1][5] More recent computational studies on this compound derivatives have further elucidated the nature of these π-π stacking behaviors, demonstrating how molecular arrangement influences charge transport properties.[6]

The following diagram provides a conceptual representation of the slipped-stack packing of this compound molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. esc.cam.ac.uk [esc.cam.ac.uk]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. π-π Interaction among this compound molecules: observation, enhancement, and resulting charge transport properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Violanthrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthrone, a large polycyclic aromatic hydrocarbon, and its derivatives are gaining significant attention in materials science and medicinal chemistry. Their unique photophysical and electrochemical characteristics, stemming from an extended π-conjugated system, make them promising candidates for a range of applications, including organic electronics, bioimaging, and as photosensitizers in photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and potential applications in drug development.

Core Photophysical and Electrochemical Properties

This compound's rigid, planar structure gives rise to distinct electronic and optical properties. The extended π-system allows for strong absorption of light in the visible and near-infrared (NIR) regions, a desirable characteristic for applications requiring deep tissue penetration, such as bioimaging and PDT. Furthermore, the electron-accepting nature of the this compound core, which can be tuned through chemical modification, dictates its electrochemical behavior and potential for use in electronic devices and as a sensitizer (B1316253) for generating reactive oxygen species (ROS).

Data Presentation

The following tables summarize the key quantitative photophysical and electrochemical data for this compound and its representative derivatives as reported in the literature.

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Maximum (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) | Reference |

| This compound-79 | Toluene | - | 27,600 (at 635 nm) | - | - | 4.97 | [1] |

| This compound-78 | Toluene | 535, 580 | - | 635 | - | - | [2] |

| Dicyanomethylene-functionalised this compound (3a) | Dichloromethane | 741 | 45,000-48,000 | - | - | - | [3] |

| Dicyanomethylene-functionalised this compound (3b) | Dichloromethane | 745 | 45,000-48,000 | - | - | - | [3] |

| Dicyanomethylene-functionalised this compound (3c) | Dichloromethane | 746 | 45,000-48,000 | - | - | - | [3] |

| 16,17-dihexyloxythis compound | - | - | - | - | ~0.30 | - | [4] |

| Compound | Solvent/Electrolyte | Oxidation Potential (E_ox, V vs. reference) | Reduction Potential (E_red, V vs. reference) | HOMO (eV) | LUMO (eV) | Reference |

| Dicyanomethylene-functionalised this compound (VA-CN) | - | - | -0.56 (vs. NHE) | - | - | [4] |

| Dicyanomethylene-functionalised this compound (3a) | - | - | - | -5.38 | -4.11 | [3] |

| Dicyanomethylene-functionalised this compound (3b) | - | - | - | -5.34 | -4.09 | [3] |

| Dicyanomethylene-functionalised this compound (3c) | - | - | - | -5.40 | -4.15 | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the photophysical and electrochemical properties of this compound and its derivatives.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) and molar absorptivity (ε) of a this compound derivative.

Materials:

-

This compound derivative

-

Spectroscopic grade solvent (e.g., dichloromethane, toluene)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in a specific volume of the chosen solvent.

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.[3]

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

-

Set the wavelength range for the scan (e.g., 300-900 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it with the sample.

-

Record the absorption spectrum for each of the diluted solutions.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λ_max versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the resulting linear plot (slope = ε × path length).

-

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λ_em), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ) of a this compound derivative.

Materials:

-

This compound derivative

-

Spectroscopic grade solvent

-

Fluorescence spectrophotometer

-

Time-Correlated Single Photon Counting (TCSPC) system (for lifetime measurements)

-

Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95)

-

Quartz cuvettes (1 cm path length)

Procedure for Emission Spectrum and Quantum Yield:

-

Solution Preparation:

-

Prepare a dilute solution of the this compound derivative in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Prepare a solution of the quantum yield standard with a similar absorbance at the same excitation wavelength.

-

-

Measurement:

-

Record the absorption spectra of both the sample and the standard.

-

In the fluorescence spectrophotometer, set the excitation wavelength to a value where the sample absorbs strongly.

-

Record the fluorescence emission spectrum of the solvent blank, the standard, and the sample over an appropriate wavelength range, ensuring identical experimental conditions (e.g., excitation and emission slit widths).

-

-

Data Analysis (Quantum Yield):

-

Integrate the area under the emission curves for both the sample and the standard.

-

Correct the integrated intensities for the absorbance and refractive index of the solvents.

-

Calculate the fluorescence quantum yield of the sample (Φ_f,sample) using the following equation: Φ_f,sample = Φ_f,std × (I_sample / I_std) × (A_std / A_sample) × (η_sample² / η_std²) where:

-

Φ_f,std is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Procedure for Fluorescence Lifetime:

-

Measurement:

-

Use a TCSPC system with a pulsed laser source for excitation at a wavelength strongly absorbed by the sample.

-

Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.

-

-

Data Analysis:

-

Fit the fluorescence decay curve to an exponential decay function to determine the fluorescence lifetime (τ).

-

Cyclic Voltammetry

Objective: To determine the redox potentials of a this compound derivative.

Materials:

-

This compound derivative

-

Anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆)

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode like a silver wire)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a solution of the supporting electrolyte (0.1 M) in the chosen solvent.

-

Dissolve the this compound derivative in the electrolyte solution to a concentration of approximately 1 mM.

-

-

Measurement:

-

Assemble the three-electrode cell and add the sample solution.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the measurement.

-

Connect the electrodes to the potentiostat.

-

Record a cyclic voltammogram by scanning the potential over a suitable range. The scan rate can be varied (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

-

-

Data Analysis:

-

Determine the anodic (E_pa) and cathodic (E_pc) peak potentials from the voltammogram.

-

The half-wave potential (E₁/₂), which is an approximation of the formal redox potential, can be calculated as E₁/₂ = (E_pa + E_pc) / 2 for a reversible couple.

-

If a standard with a known redox potential (e.g., ferrocene/ferrocenium) is used as an internal or external reference, the measured potentials can be reported relative to it.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study and application of this compound derivatives.

Applications in Drug Development

The unique properties of this compound derivatives make them attractive for several applications in drug development, particularly in oncology.

Photodynamic Therapy (PDT)

PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic ROS, such as singlet oxygen (¹O₂), which can induce cancer cell death.[5] The strong absorption of violanthrones in the visible and NIR regions, coupled with their potential to generate singlet oxygen upon photoexcitation, positions them as promising photosensitizers for PDT.[6][7] The "phototherapeutic window" in biological tissues, where light penetration is maximal, lies in the red and NIR regions of the spectrum (600-900 nm). This compound derivatives with absorption maxima in this range are therefore of particular interest for developing effective PDT agents for deep-seated tumors.

Bioimaging and Theranostics

The inherent fluorescence of some this compound derivatives can be harnessed for bioimaging applications.[4] By conjugating this compound-based fluorophores to targeting moieties (e.g., antibodies, peptides), it is possible to visualize specific cells or tissues. Furthermore, the combination of imaging and therapeutic capabilities in a single molecule, a concept known as theranostics, is a rapidly growing field. A this compound derivative that can both be visualized through fluorescence imaging and induce cell death upon light activation would be a powerful tool for cancer diagnosis and treatment.

Drug Delivery Systems

This compound derivatives can be incorporated into nanoparticle-based drug delivery systems to enhance their therapeutic efficacy.[8][9] Encapsulating a this compound-based photosensitizer within a nanoparticle can improve its solubility and stability in biological media, and facilitate its passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect or by surface functionalization with targeting ligands.

Conclusion

This compound and its derivatives represent a versatile class of compounds with tunable photophysical and electrochemical properties. Their strong light absorption in the visible and NIR regions, coupled with their potential for fluorescence and singlet oxygen generation, makes them highly promising for applications in drug development, particularly in the fields of photodynamic therapy and bioimaging. Further research into the structure-property relationships of this compound derivatives will undoubtedly lead to the development of novel and effective therapeutic and diagnostic agents.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. scispace.com [scispace.com]

- 3. BJOC - The charge transport properties of dicyanomethylene-functionalised this compound derivatives [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A comprehensive review on singlet oxygen generation in nanomaterials and conjugated polymers for photodynamic therapy in the treatment of cancer - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 7. Photosensitized singlet oxygen generation and detection: Recent advances and future perspectives in cancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nanoparticles in Drug Delivery: From History to Therapeutic Applications | MDPI [mdpi.com]

Violanthrone Solubility in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Violanthrone, a polycyclic aromatic quinone, is a vat dye known for its intense color and high stability. However, its practical application in fields such as materials science and drug development is often hindered by its very low solubility in common organic solvents. This technical guide provides a comprehensive overview of the solubility profile of this compound, summarizing the available qualitative data. Due to a notable scarcity of quantitative solubility data in published literature, this guide also presents a detailed, generalized experimental protocol for the precise determination of this compound solubility. Furthermore, it explores the strategy of chemical modification to enhance solubility, a critical step for its use in solution-processed applications.

Introduction to this compound and its Solubility Challenges

This compound (also known as dibenzanthrone) is a large, planar organic molecule with the chemical formula C₃₄H₁₆O₂. Its structure consists of a highly conjugated π-system, which is responsible for its strong color. This planarity and extensive aromatic system lead to significant intermolecular π-π stacking and van der Waals forces. These strong intermolecular interactions result in a very stable crystal lattice, making it difficult for solvent molecules to overcome the lattice energy and dissolve the compound. Consequently, this compound exhibits extremely low solubility in most common organic solvents.

For many advanced applications, such as the development of new electronic materials or as a scaffold in medicinal chemistry, solution-based processing is essential. Therefore, understanding and overcoming the poor solubility of the this compound core is a primary challenge for researchers.

Qualitative Solubility Profile of this compound

Quantitative solubility data for this compound in common organic solvents is not widely available in scientific literature. The existing information is primarily qualitative, describing this compound as "slightly soluble" or "insoluble" in most solvents. The following table summarizes the qualitative solubility of this compound in various organic solvents based on available information. It is important to note that "slightly soluble" generally indicates that the compound does not dissolve to a significant extent at room temperature.

| Solvent Chemical Class | Solvent Example(s) | Qualitative Solubility | Notes |

| Aromatic Hydrocarbons | Toluene, Xylene | Slightly soluble to soluble | This compound-78, a derivative, shows higher solubility in toluene. The dyestuff dissolves in boiling xylene with a slightly violet coloration. |

| Chlorinated Solvents | Chloroform, Dichloromethane | Slightly soluble | Derivatives with alkyl/alkoxy groups show improved solubility. |

| Aprotic Polar Solvents | N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) | Slightly soluble | Chemical modifications are often required for significant dissolution. |

| Alcohols | Ethanol, Methanol | Insoluble | Generally poor solvents for nonpolar, aromatic compounds. |

| Ethers | Diethyl ether | Insoluble | |

| Aliphatic Hydrocarbons | n-Hexane, n-Heptane | Insoluble | Often used as an anti-solvent or "poor solvent" to induce precipitation or enhance π-π stacking of derivatives. |

| Anilines | Aniline (B41778) | Soluble (when boiling) | The dyestuff dissolves in boiling aniline with a blue coloration. |

| Nitroaromatics | Nitrobenzene (B124822) | Soluble (when boiling) | The dyestuff dissolves in boiling nitrobenzene with a bright blue coloration. |

Enhancing Solubility through Chemical Modification

Given the inherent low solubility of the parent this compound molecule, a common strategy to enable its use in solution-phase applications is through chemical modification. By introducing functional groups onto the this compound core, the intermolecular forces can be disrupted, and the interaction with solvent molecules can be improved.

A successful approach involves the introduction of long or bulky alkyl or alkoxy side chains. For example, the synthesis of 16,17-bis(2-ethylhexyloxy)anthra[9,1,2-cde-]benzo[rst]pentaphene-5,10-dione, a this compound derivative, results in a compound that is highly soluble in common organic solvents like chloroform. This improved solubility is crucial for applications in organic field-effect transistors (OFETs).

The general workflow for improving this compound's solubility for specific applications can be visualized as follows:

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Aggregation Behavior of Violanthrone Derivatives in Solution

This technical guide provides a comprehensive overview of the aggregation behavior of this compound and its derivatives in solution. This compound, a polycyclic aromatic hydrocarbon, and its derivatives are of significant interest due to their applications in organic electronics, such as light-harvesting arrays, organic thin-film transistors, and solar cells.[1] Their performance in these applications is intrinsically linked to their self-assembly and aggregation in solution and in the solid state. Understanding and controlling these aggregation processes are therefore critical for designing and fabricating high-performance organic electronic devices.[2][3]

The aggregation of this compound derivatives is primarily driven by non-covalent π-π stacking interactions between the large, planar aromatic cores of the molecules.[1][4] This guide delves into the factors influencing this behavior, the experimental protocols used for characterization, and the quantitative data derived from these studies.

Core Concepts of Aggregation

The self-assembly of this compound derivatives in solution is a dynamic equilibrium between monomeric (unassociated) molecules and various aggregated states, including dimers, trimers, and larger nanoaggregates.[1][5] The nature and extent of this aggregation are dictated by several factors, leading to different types of molecular arrangements.

H-type vs. J-type Aggregates

The arrangement of molecules within an aggregate is often categorized based on the orientation of their transition dipole moments, which can be probed using UV-visible spectroscopy.

-

H-aggregates (Hypsochromic Shift): Characterized by a parallel, face-to-face stacking of the molecules. This arrangement leads to a blue-shift (shift to shorter wavelengths) in the absorption spectrum compared to the monomer.[1][4]

-

J-aggregates (Bathochromic Shift): Involve a head-to-tail arrangement of the molecules. This results in a red-shift (shift to longer wavelengths) in the absorption spectrum.

For this compound derivatives, H-type aggregation is commonly observed in solution as concentration increases.[1][4]

Factors Influencing Aggregation

The equilibrium between monomers and aggregates is sensitive to the surrounding environment and the specific molecular structure of the derivative.

-

Concentration: As the concentration of the this compound derivative in a solution increases, the probability of intermolecular interactions rises, favoring the formation of aggregates.[1][4] A critical aggregation concentration (CAC) can often be identified, beyond which significant aggregation occurs.[4]

-

Solvent: The choice of solvent plays a crucial role. Good solvents will solvate the individual molecules effectively, favoring the monomeric state. In contrast, poor solvents promote aggregation as the molecules preferentially interact with each other over the solvent.[2][5] For instance, adding a poor solvent like n-hexane to a chloroform (B151607) solution of a this compound derivative can enhance π-π stacking.[2][5]

-

Molecular Structure: The peripheral substituents on the this compound core significantly influence aggregation. The length, branching, and chemical nature of these side chains can introduce steric hindrance or alter solubility, thereby modulating the strength and geometry of the π-π interactions.[5][6][7] Studies have shown that derivatives with shorter, linear alkyl chains tend to exhibit stronger intermolecular π-π interactions compared to those with bulkier, branched chains.[6][8]

Quantitative Data on Aggregation

The following tables summarize key quantitative data from studies on the aggregation of specific this compound derivatives.

Table 1: Aggregation Parameters for this compound-79

| Parameter | Solvent | Value | Method | Reference |

| Max. Monomer Concentration | Chloroform | 1.0 mM | UV-vis Spectroscopy | [1] |

| Critical Aggregation Conc. | Chloroform | ~0.5-0.6 mM | UV-vis Spectroscopy | [4] |

| Absorption Shift | Chloroform | > 50 meV blue shift | UV-vis Spectroscopy | [4] |

Table 2: Aggregation of this compound-78 in Mixed Solvents

| Solvent System | Observation | Method | Reference |

| Toluene | Aggregate size < 5 nm | DLS | [9] |

| Toluene/n-heptane (50/50) | Onset of aggregation | DLS | [9] |

| n-heptane | Aggregate size > 10 µm | DLS | [9] |

Table 3: Spectroscopic Data for this compound-78

| Parameter | Solvent | Wavelength (nm) | Method | Reference |

| Absorption Maxima | Toluene/n-heptane | 535 and 580 | UV-vis Spectroscopy | [10] |

| Emission Maximum | Toluene/n-heptane | 635 (with 580 nm excitation) | Fluorescence Spectroscopy | [10][11] |

Experimental Protocols for Characterization

A multi-faceted approach employing various spectroscopic and analytical techniques is necessary to fully characterize the aggregation of this compound derivatives.

UV-visible (UV-vis) Absorption Spectroscopy

This is the primary technique for observing aggregation and distinguishing between H- and J-type aggregates.

-

Objective: To determine the critical aggregation concentration and identify the type of aggregate formed.

-

Methodology:

-

Sample Preparation: Prepare a series of solutions of the this compound derivative in the chosen solvent (e.g., chloroform) with concentrations ranging from dilute (e.g., 0.1 mM) to concentrated (e.g., 20 mM).[1]

-

Instrumentation: Use a dual-beam spectrophotometer.

-

Measurement: Record the absorption spectra for each concentration over a relevant wavelength range (e.g., 350-850 nm).[4] A 1 mm path length quartz cuvette is typically used.[4] For highly concentrated solutions, cuvettes with shorter path lengths may be necessary to keep the absorbance within the instrument's linear range.[12][13]

-

Data Analysis: Normalize the spectra to a specific peak (e.g., the monomer peak) to clearly visualize changes.[1] Plot the absorbance at a wavelength characteristic of the aggregate against the total concentration. A distinct change in the slope of this plot indicates the critical aggregation concentration.[4] A blue-shift in the absorption maximum with increasing concentration is indicative of H-aggregate formation.[1][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the local chemical environment of protons, making it a powerful tool for probing the geometry of aggregates.

-

Objective: To determine the relative arrangement of molecules within an aggregate.

-

Methodology:

-

Sample Preparation: Prepare solutions at different concentrations in a deuterated solvent (e.g., CDCl₃).

-

Measurement: Acquire ¹H NMR spectra for each sample.

-

Data Analysis: Aggregation through π-π stacking causes protons on one molecule to be shielded by the ring currents of an adjacent molecule. This results in an upfield shift (to lower ppm values) of the aromatic proton signals. The magnitude of this shift can be used in conjunction with theoretical modeling to deduce the specific arrangement of molecules, such as an anti-parallel configuration.[2][5]

-

Dynamic Light Scattering (DLS)

DLS is used to measure the size of particles and aggregates in solution.

-

Objective: To determine the hydrodynamic radius and size distribution of aggregates.

-

Methodology:

-

Sample Preparation: Prepare solutions in the desired solvent or solvent mixture. Solutions must be filtered through an appropriate filter (e.g., 0.02 µm) to remove dust and other extraneous particles.[11]

-

Instrumentation: Use a DLS instrument equipped with a laser and a detector at a specific angle (e.g., 90°).

-

Measurement: The instrument measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the aggregates.

-

Data Analysis: An autocorrelation function is generated from the intensity fluctuations. This function is then analyzed, typically using the Stokes-Einstein equation, to calculate the hydrodynamic radius and the size distribution of the aggregates in the solution.[9]

-

Two-Dimensional Infrared (2D IR) Spectroscopy

2D IR spectroscopy is an advanced technique used to probe the structure and dynamics of molecular aggregates by measuring the coupling between vibrational modes.

-

Objective: To determine the precise relative orientation of monomer units within a nanoaggregate.

-

Methodology:

-

Vibrational Probes: Focus on specific vibrational modes, such as the carbonyl stretching and in-plane ring breathing modes in the 1550–1700 cm⁻¹ region.[1]

-

Measurement: Acquire 2D IR spectra of both the monomeric (at low concentration) and aggregated (at high concentration) solutions.

-

Data Analysis: The experimental 2D IR spectrum of the aggregate is compared with simulated spectra calculated for different idealized structures (e.g., parallel, anti-parallel, or chiral configurations).[1] The best match between the experimental and calculated spectra reveals the most probable molecular arrangement within the aggregate. For this compound-79, this method has shown that the molecules adopt an anti-parallel configuration in the nanoaggregate.[1]

-

Conclusion and Outlook

The aggregation of this compound derivatives in solution is a complex phenomenon governed by a delicate interplay of molecular structure, concentration, and solvent environment. Techniques such as UV-vis, NMR, and 2D IR spectroscopy, along with light scattering, provide a powerful toolkit for elucidating the nature of these self-assembled structures. A thorough understanding of these aggregation behaviors is paramount for the rational design of new this compound-based materials with tailored electronic and photophysical properties, ultimately enabling the development of more efficient organic electronic devices. Future research will likely focus on achieving more precise control over the self-assembly process to create highly ordered supramolecular structures for advanced applications.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. π-π Interaction among this compound molecules: observation, enhancement, and resulting charge transport properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Report: Intermolecular Interactions in Asphaltene Aggregation: Terahertz Spectroscopic Study of Model Asphaltene Compounds (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The charge transport properties of dicyanomethylene-functionalised this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eu-opensci.org [eu-opensci.org]

- 10. eu-opensci.org [eu-opensci.org]

- 11. scispace.com [scispace.com]

- 12. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electronic Structure and Frontier Orbitals of Violanthrone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electronic structure and frontier molecular orbitals of violanthrone, a large polycyclic aromatic hydrocarbon of significant interest in materials science and organic electronics. Understanding these fundamental properties is crucial for its application in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as a potential component in advanced therapeutic systems.

Introduction to this compound

This compound (VIO), with the chemical formula C34H16O2, is a vat dye and an n-type organic semiconductor. Its planar structure consists of 34 carbon atoms and 16 hydrogen atoms, with two ketone groups. This extensive π-conjugated system is the primary determinant of its electronic and optical properties. The molecular structure of this compound is depicted below.

Frontier Molecular Orbitals: HOMO & LUMO

The electronic behavior of this compound is principally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's conductivity, optical absorption, and overall stability.

-

HOMO (Highest Occupied Molecular Orbital): This orbital is the highest energy level occupied by electrons. Its energy level corresponds to the ionization potential of the molecule and its ability to donate electrons.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level that is devoid of electrons. Its energy level relates to the electron affinity of the molecule and its capacity to accept electrons.

The spatial distribution of the HOMO and LUMO in this compound is delocalized across the π-conjugated framework of the molecule.

Quantitative Electronic Properties

The energy levels of the HOMO, LUMO, and the resulting energy gap have been determined through a combination of experimental techniques and theoretical calculations. The data presented below is a summary from various studies, providing a comparative overview.

| Parameter | Experimental Value (eV) | Theoretical Value (eV) |

| HOMO | -5.40 | -5.19 |

| LUMO | -3.50 | -3.21 |

| Energy Gap (Eg) | 1.90 | 1.98 |

Experimental and Computational Methodologies

A variety of experimental and computational methods are employed to characterize the electronic structure of this compound.

4.1 Experimental Protocols

-

Cyclic Voltammetry (CV): This electrochemical technique is a primary method for experimentally determining the HOMO and LUMO energy levels.

-

Methodology: A solution of this compound in an appropriate solvent with a supporting electrolyte is prepared. A three-electrode system (working, reference, and counter electrodes) is used. The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials are identified from the cyclic voltammogram.

-

Data Analysis: The HOMO and LUMO energy levels are calculated from the onset potentials of the first oxidation and reduction peaks, respectively, using empirical formulas that reference a standard (e.g., ferrocene/ferrocenium couple).

-

-

UV-Visible Spectroscopy: This technique is used to determine the optical band gap of this compound.

-

Methodology: A dilute solution of this compound is prepared, and its absorbance spectrum is recorded using a UV-Vis spectrophotometer.

-

Data Analysis: The optical energy gap is estimated from the onset of the lowest energy absorption band in the spectrum, which corresponds to the HOMO-LUMO transition.

-

4.2 Computational Protocols

-

Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.

-

Methodology: The ground-state geometry of the this compound molecule is first optimized. Then, single-point energy calculations are performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to determine the energies of the molecular orbitals, including the HOMO and LUMO.

-

Data Analysis: The software outputs the energy levels of all molecular orbitals. The HOMO energy is the energy of the highest occupied orbital, and the LUMO energy is that of the lowest unoccupied orbital. The HOMO-LUMO gap is the difference between these two energies.

-

Visualizing Research Workflow and Conceptual Relationships

The following diagrams illustrate the typical research workflow for studying this compound's electronic structure and the conceptual interplay between its structure and properties.

violanthrone as a p-type organic semiconductor

An In-depth Technical Guide to Violanthrone as a P-Type Organic Semiconductor

Introduction

This compound, a large polycyclic aromatic hydrocarbon, and its derivatives are emerging as a promising class of p-type organic semiconductors for applications in organic electronics.[1][2] With an extended π-conjugated system, this compound-based materials offer the potential for strong intermolecular π-π interactions, which are crucial for efficient charge transport.[1] The intrinsic semiconducting properties of this compound were first noted in 1950.[2] Modern research focuses on functionalized this compound derivatives, which exhibit improved solubility and tunable electronic properties, making them suitable for solution-processable fabrication of organic electronic devices such as organic field-effect transistors (OFETs).[2][3] This guide provides a comprehensive overview of the synthesis, device fabrication, and performance characteristics of this compound-based p-type organic semiconductors.

Performance Characteristics of this compound Derivatives

The performance of this compound derivatives in OFETs is highly dependent on their molecular structure, particularly the nature of the solubilizing side chains and the introduction of electron-withdrawing or electron-donating groups.[2][3] Dicyanomethylene-functionalised violanthrones, in particular, have been investigated for their p-type semiconductor properties.[1][2][4]

Table 1: Quantitative Performance Data for Dicyanomethylene-Functionalised this compound Derivatives

| Performance Metric | Value | Reference |

| Hole Mobility (μh) | 3.62 x 10⁻⁶ - 1.07 x 10⁻² cm²/Vs | [1][2][3][4][5] |

| On/Off Current Ratio (Ion/Ioff) | 10² - 10⁴ | [4] |

| Threshold Voltage (Vth) | -3 to -19 V | [4] |

| HOMO Energy Level | ~ -5.1 eV to -5.40 eV | [1][6] |

| LUMO Energy Level | ~ -4.09 eV to -4.15 eV | [6] |

| HOMO-LUMO Gap | ≈ 1.25 eV | [1][2][3][5] |

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of functionalized this compound derivatives is key to enhancing their solubility and tuning their electronic properties.

-

Reductive Aromatization: Commercially available this compound 79 can be used as a starting material to synthesize substituted violanthrenes.[7] This process involves a reductive aromatization and functionalization strategy using reducing agents like zinc or sodium dithionite (B78146) in combination with electrophilic trapping reagents to yield functionalized violanthrenes.[7]

-

Synthesis of Dicyanomethylene-Functionalised this compound Derivatives: A common method for synthesizing these derivatives is through a Knoevenagel condensation reaction.[2][3][5] This involves the reaction of a dihydroxythis compound precursor with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of a base.[8] The dihydroxythis compound precursor itself can be synthesized from this compound, which allows for the introduction of various alkyl side chains to improve solubility.[2]

Fabrication of Organic Field-Effect Transistors (OFETs)

A common device architecture for evaluating the performance of this compound-based semiconductors is the bottom-gate, top-contact (BGTC) structure.[4]

-

Substrate Preparation: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) is used as the substrate.[4] The silicon acts as the gate electrode, and the SiO₂ layer serves as the gate dielectric.[4]

-

Cleaning: The substrate undergoes a rigorous cleaning procedure, which typically involves sequential ultrasonic baths in deionized water, acetone, and isopropyl alcohol to remove any organic and particulate contaminants.[4]

-

Semiconductor Deposition: The functionalized this compound derivative is dissolved in a suitable organic solvent. The solution is then deposited onto the prepared substrate using techniques like spin-coating to form a thin film.[2]

-

Source and Drain Electrode Deposition: Gold (Au) is commonly used for the source and drain electrodes due to its high work function, which facilitates hole injection into p-type organic semiconductors. The electrodes are deposited on top of the organic semiconductor layer through a shadow mask via thermal evaporation.

Characterization Techniques

-

OFET Performance Measurement: The electrical characteristics of the fabricated OFETs, such as the output and transfer curves, are measured using a semiconductor parameter analyzer. The charge carrier mobility (μ) is typically calculated in the saturation regime of the transfer characteristics.[2]

-

Electrochemical Characterization (Cyclic Voltammetry): Cyclic voltammetry (CV) is employed to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the semiconductor material.[6]

-

Optical Characterization (UV-Vis Spectroscopy): The optical band gap of the material is determined from the onset of absorption in its UV-Vis spectrum.[6]

Visualizations

Molecular Structure

Caption: Molecular structure of a functionalized this compound derivative.

Device Architecture

Caption: Bottom-gate, top-contact OFET architecture.

Experimental Workflow

Caption: Experimental workflow for this compound-based OFETs.

Charge Transport Mechanism

For many solution-processed organic semiconductors, including this compound derivatives, the thin films are often polycrystalline or amorphous.[4] In these disordered systems, the dominant charge transport mechanism is hopping.[4] Charge carriers (holes in this p-type material) are localized and require thermal energy to "hop" between adjacent molecules. The efficiency of this process is highly dependent on the degree of molecular ordering and the electronic coupling between molecules.[4] Studies have shown that the choice of solubilizing groups has a profound effect on the hole mobility.[2][3][5] For instance, derivatives with linear alkyl chains have displayed higher mobility compared to those with branched alkyl chains, which can hinder the formation of efficient π-π stacking interactions.[1][3] Enhancing π-π stacking, for example by using a poor solvent during film deposition, can lead to higher crystallinity and an order of magnitude increase in hole mobility.[1]

Conclusion and Outlook

This compound and its derivatives have demonstrated their potential as p-type organic semiconductors. The ability to tune their electronic properties and solubility through chemical modification makes them versatile materials for organic electronics.[2] While their performance, particularly in terms of charge carrier mobility, is still generally lower than benchmark materials like pentacene, research into new derivatives and processing techniques continues to close this gap.[4] The introduction of electron-deficient groups like dicyanomethylene has been shown to significantly improve optical absorption and narrow the HOMO-LUMO gap.[1][2] Further optimization of molecular design to enhance intermolecular interactions and control thin-film morphology will be crucial in realizing the full potential of this compound-based materials for high-performance, solution-processable organic electronic devices.

References

- 1. researchgate.net [researchgate.net]

- 2. The charge transport properties of dicyanomethylene-functionalised this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The charge transport properties of dicyanomethylene-functionalised this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of Violanthrone Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Violanthrone, a cornerstone of synthetic vat dyes, boasts a rich history intertwined with the advent of modern industrial chemistry. This in-depth technical guide explores the discovery, synthesis, and multifaceted properties of this compound and its derivatives. Beyond their foundational role in the textile industry, this document elucidates their emerging applications in materials science and medicinal chemistry, with a particular focus on their potential as antimicrobial and antitumor agents, and as photosensitizers in photodynamic therapy. Detailed experimental protocols, quantitative data, and graphical representations of synthetic and signaling pathways are provided to serve as a comprehensive resource for the scientific community.

A Legacy of Color: The History of this compound Dyes

The story of this compound is a significant chapter in the broader narrative of synthetic dyes that revolutionized the textile industry in the early 20th century. The journey began with the pioneering work on synthetic vat dyes, a class of water-insoluble dyes renowned for their exceptional fastness.

A pivotal moment in this era was the synthesis of the first synthetic vat dye, Indanthrene (C.I. Vat Blue 4), in 1901 by the German chemist René Bohn at Badische Anilin- & Soda-Fabrik (BASF).[1][2] This breakthrough laid the groundwork for the exploration of other complex polycyclic aromatic compounds as colorants.

While the exact date of the first synthesis of this compound (also known as dibenzanthrone (B1683561) or C.I. Vat Blue 20) is not definitively documented as a singular event, its development followed closely on the heels of Indanthrene's success. The key precursor to this compound, benzanthrone (B145504), was synthesized by the reaction of anthraquinone (B42736) with glycerol (B35011) and sulfuric acid.[3] The subsequent discovery that benzanthrone could be dimerized through an alkaline fusion process to yield the intensely colored and highly stable this compound marked a significant advancement in the field of vat dyes.[3][4] This process, often referred to as the Scholl reaction, became the cornerstone of this compound production.

The timeline below highlights key milestones in the historical context of this compound's discovery:

Physicochemical Properties of this compound (C.I. Vat Blue 20)

This compound is a dark blue solid with the chemical formula C₃₄H₁₆O₂ and a molar mass of 456.49 g/mol .[4] Its planar, polycyclic aromatic structure is responsible for its intense color, high melting point, and general insolubility in common organic solvents.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound (C.I. Vat Blue 20).

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | [4] |

| CAS Number | 116-71-2 | [5] |

| Molecular Formula | C₃₄H₁₆O₂ | [4] |

| Molar Mass | 456.49 g/mol | [5] |

| Appearance | Blue-black powder | [5] |

| Melting Point | 338-339 °C | [2] |

Table 2: Solubility Profile (Qualitative)

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [5] |

| Ethanol | Insoluble | [2] |

| Acetone | Slightly soluble | [5] |

| Chloroform | Slightly soluble | [5] |

| Toluene | Slightly soluble | [5] |

| Xylene | Soluble (with red fluorescence) | [5] |

| Tetrahydronaphthalene | Soluble (with red fluorescence) | [5] |

Table 3: Spectroscopic Data

| Property | Wavelength (nm) | Reference(s) |

| Absorption Maximum (λmax) in Toluene | 580 | [5] |

| Emission Maximum (λem) in Toluene | 635 | [6] |

Table 4: Fastness Properties of C.I. Vat Blue 20

| Fastness Property | ISO 105 Rating (Scale 1-8 for light, 1-5 for others) | Reference(s) |

| Light Fastness (Xenon Arc) | 7-8 | [7][8] |

| Washing Fastness (ISO 105-C06) | 4-5 | [5][7] |

| Rubbing Fastness (Dry) | 4-5 | [7] |

| Rubbing Fastness (Wet) | 2-3 | [7] |

| Chlorine Bleach | 4 | [5] |

| Perspiration Fastness | 4-5 | [7] |

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound involves the dimerization of benzanthrone through an alkaline fusion process.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on established industrial methods.[3][5]

Materials:

-

Benzanthrone

-

Potassium hydroxide (KOH)

-

Sodium acetate

-

Refined naphthalene (as solvent)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of potassium hydroxide and sodium acetate is melted in a reaction vessel containing refined naphthalene under an inert atmosphere.

-

Finely powdered benzanthrone is added portion-wise to the molten alkali mixture with vigorous stirring.

-

The reaction mixture is heated to a high temperature (typically in the range of 200-240 °C) and maintained for several hours to facilitate the oxidative coupling.

-

Upon completion of the reaction (monitored by techniques such as thin-layer chromatography), the mixture is cooled.

-

The solidified mass is then treated with hot water to dissolve the excess alkali and other water-soluble impurities.

-

The crude this compound is isolated by filtration and washed with hot water until the filtrate is neutral.

-

For purification, the crude product can be subjected to a vatting process. This involves reducing the this compound to its soluble leuco form using an alkaline solution of sodium dithionite.

-

The solution is filtered to remove insoluble impurities, and the this compound is then re-oxidized by bubbling air through the filtrate, causing it to precipitate as a purified solid.

-

The purified this compound is collected by filtration, washed with water and then ethanol, and dried.

Beyond the Dye Vat: Applications in Drug Discovery and Materials Science

While the primary application of this compound dyes has been in the textile industry, recent research has unveiled their potential in other high-technology fields, including drug discovery and materials science.

Biological Activity and Signaling Pathways

Certain derivatives of this compound and related polycyclic aromatic compounds have demonstrated promising biological activities, including antimicrobial and antitumor properties.[9][10] The mechanism of action for their antitumor effects is believed to involve the modulation of key cellular signaling pathways. One such pathway is the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.[10] Inhibition of this pathway by bioactive compounds can lead to the induction of programmed cell death in cancer cells.

References

- 1. Color Fastness Test [wester-ks.com]

- 2. basf.com [basf.com]

- 3. historisches-lexikon-bayerns.de [historisches-lexikon-bayerns.de]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. researchgate.net [researchgate.net]

- 7. Vat Blue 20 - Vat Dark Blue BO - Vat Deep Blue BO from Emperor Chem [emperordye.com]

- 8. VAT BLUE 20|CAS NO.116-71-2 [chinainterdyes.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]